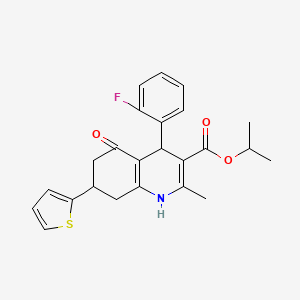![molecular formula C20H34N3O4+ B11641140 {3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(2-propylpentanoyl)oxy]methyl}methanaminium](/img/structure/B11641140.png)
{3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(2-propylpentanoyl)oxy]methyl}methanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” is a complex organic molecule with a unique structure It contains a pyridine ring substituted with a dimethylcarbamoyloxy group and a dimethylazanium moiety linked to a 2-propylpentanoyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” involves multiple steps, starting with the preparation of the pyridine ring substituted with the dimethylcarbamoyloxy group. This can be achieved through a series of reactions, including nitration, reduction, and carbamoylation. The dimethylazanium moiety is then introduced through a quaternization reaction with dimethyl sulfate. Finally, the 2-propylpentanoyloxy group is attached via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The industrial synthesis would also need to consider the purification and isolation of the final product to ensure its quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
“({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of oxygen-containing groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyloxy or 2-propylpentanoyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological processes.
Medicine
In medicine, “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of “({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-[(Dimethylcarbamoyl)oxy]-2-pyridinyl}-N,N,N-trimethylmethanaminium
- {3-[(Dimethylcarbamoyl)oxy]-2-pyridinyl}-N,N-dimethyl-N-{[(tricyclo[4.3.1.0 3,8]dec-5-ylcarbonyl)oxy]methyl}methanaminium chloride
Uniqueness
“({3-[(DIMETHYLCARBAMOYL)OXY]PYRIDIN-2-YL}METHYL)DIMETHYL{[(2-PROPYLPENTANOYL)OXY]METHYL}AZANIUM” stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H34N3O4+ |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-dimethyl-(2-propylpentanoyloxymethyl)azanium |
InChI |
InChI=1S/C20H34N3O4/c1-7-10-16(11-8-2)19(24)26-15-23(5,6)14-17-18(12-9-13-21-17)27-20(25)22(3)4/h9,12-13,16H,7-8,10-11,14-15H2,1-6H3/q+1 |
InChI-Schlüssel |
DTOIHOVSJUHYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)OC[N+](C)(C)CC1=C(C=CC=N1)OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641059.png)
ammonio}propane-1-sulfonate](/img/structure/B11641064.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)

![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641082.png)

![ethyl 3-{[(phenylsulfanyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B11641101.png)
![4-{(E)-[(morpholin-4-ylacetyl)hydrazono]methyl}benzoic acid](/img/structure/B11641106.png)

![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641115.png)
![4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11641128.png)
![3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11641145.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641149.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641155.png)
